molecular formula C4H3ClFN3 B13565305 5-Chloro-4-fluoropyrimidin-2-amine

5-Chloro-4-fluoropyrimidin-2-amine

Cat. No.: B13565305
M. Wt: 147.54 g/mol
InChI Key: PFGSOBSIOQTHDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-4-fluoropyrimidin-2-amine: is an organic compound with the molecular formula C4H3ClFN3 . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its applications in various fields, including medicinal chemistry and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 5-Chloro-4-fluoropyrimidin-2-amine involves the reaction of 2,4-dichloro-5-fluoropyrimidine with ammonia. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale reactions using similar starting materials and conditions. The process often includes steps for purification and crystallization to achieve high purity levels required for various applications .

Scientific Research Applications

Chemistry: 5-Chloro-4-fluoropyrimidin-2-amine is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in creating derivatives for further study .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It serves as a precursor for synthesizing compounds with potential therapeutic effects .

Industry: The compound is used in the production of agrochemicals, particularly fungicides. Its derivatives have shown excellent fungicidal activity, making it valuable in agricultural applications .

Mechanism of Action

The mechanism of action of 5-Chloro-4-fluoropyrimidin-2-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed effects. For example, pyrimidine derivatives are known to inhibit mitochondrial complex I electron transport, affecting cellular respiration .

Comparison with Similar Compounds

Uniqueness: 5-Chloro-4-fluoropyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly useful in synthesizing a variety of derivatives for different applications .

Properties

Molecular Formula

C4H3ClFN3

Molecular Weight

147.54 g/mol

IUPAC Name

5-chloro-4-fluoropyrimidin-2-amine

InChI

InChI=1S/C4H3ClFN3/c5-2-1-8-4(7)9-3(2)6/h1H,(H2,7,8,9)

InChI Key

PFGSOBSIOQTHDS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=N1)N)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.